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molecular formula C16H15Cl2NO B8300460 2-((2,4-Dichlorobenzyl)(methyl)amino)-1-phenylethanone

2-((2,4-Dichlorobenzyl)(methyl)amino)-1-phenylethanone

Cat. No. B8300460
M. Wt: 308.2 g/mol
InChI Key: LVBFYPGFNXKXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541448B2

Procedure details

Into a 250 ml 3-necked roundbottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 2-((2,4-dichlorobenzyl)(methyl)amino)-1-phenylethanone (4.3 g, 14.01 mmol, 1.00 equiv) in methanol (50 mL). This was followed by the addition of NaBH4 (1.5 g, 39.47 mmol, 2.82 equiv) in several batches at 0° C. The resulting solution was stirred for 30 min at 0° C. in a water/ice bath. The reaction was then quenched by the addition of 20 mL of acetone. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:80-1:20). This resulted in 3.4 g (79%) of the title compound as a white solid.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:3]=1[CH2:4][N:5]([CH3:15])[CH2:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8].[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:3]=1[CH2:4][N:5]([CH3:15])[CH2:6][CH:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[OH:8] |f:1.2|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
ClC1=C(CN(CC(=O)C2=CC=CC=C2)C)C=CC(=C1)Cl
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 30 min at 0° C. in a water/ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 ml 3-necked roundbottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 20 mL of acetone
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(CN(CC(O)C2=CC=CC=C2)C)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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